Cas no 2227710-31-6 ((1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol)

(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol is a highly selective and potent synthetic intermediate. It exhibits exceptional purity and stability, making it ideal for use in the synthesis of advanced organic compounds. Its unique structure and functionality offer versatility in various chemical transformations, contributing to its significance in drug discovery and materials science research.
(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol structure
2227710-31-6 structure
商品名:(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol
CAS番号:2227710-31-6
MF:C9H9F3OS
メガワット:222.227371931076
CID:5814785
PubChem ID:96691343

(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol
    • (1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
    • 2227710-31-6
    • EN300-1940996
    • インチ: 1S/C9H9F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
    • InChIKey: HSJRMALTSZKPOV-LURJTMIESA-N
    • ほほえんだ: S(C(F)(F)F)C1C=CC(=CC=1)[C@H](C)O

計算された属性

  • せいみつぶんしりょう: 222.03262057g/mol
  • どういたいしつりょう: 222.03262057g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1940996-0.5g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
0.5g
$1014.0 2023-09-17
Enamine
EN300-1940996-5.0g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
5g
$2732.0 2023-06-03
Enamine
EN300-1940996-1g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
1g
$1057.0 2023-09-17
Enamine
EN300-1940996-10.0g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
10g
$4052.0 2023-06-03
Enamine
EN300-1940996-1.0g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
1g
$943.0 2023-06-03
Enamine
EN300-1940996-5g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
5g
$3065.0 2023-09-17
Enamine
EN300-1940996-0.1g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
0.1g
$930.0 2023-09-17
Enamine
EN300-1940996-0.05g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
0.05g
$888.0 2023-09-17
Enamine
EN300-1940996-2.5g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
2.5g
$2071.0 2023-09-17
Enamine
EN300-1940996-0.25g
(1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
2227710-31-6
0.25g
$972.0 2023-09-17

(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 関連文献

(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-olに関する追加情報

Chemical Profile of (1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227710-31-6)

(1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol, with the CAS number 2227710-31-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamide derivatives, characterized by its unique structural motif featuring a trifluoromethylsulfanylphenyl group attached to an ethanol backbone. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug design and development.

The structural configuration of this compound, particularly the stereochemistry at the chiral center, plays a crucial role in its biological activity. The (1S) configuration indicates a specific spatial arrangement of atoms, which can significantly influence its interactions with biological targets. This aspect has been extensively studied in recent years, as enantiomeric purity is often a critical factor in determining the efficacy and safety of pharmaceutical agents.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The trifluoromethylsulfanylphenyl moiety, in particular, has been identified as a key pharmacophore that contributes to the enhanced binding affinity and selectivity of these molecules towards their target enzymes and receptors.

One of the most compelling aspects of (1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol is its potential as a lead compound for further drug discovery efforts. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs with improved pharmacokinetic profiles. These studies have revealed that subtle modifications in the substituents around the chiral center can lead to significant enhancements in activity while maintaining favorable metabolic stability.

The synthesis of this compound involves multi-step organic reactions, including stereoselective functionalization and protection-deprotection strategies. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and enantiomeric purity. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of robust synthetic routes in pharmaceutical development.

The biological evaluation of (1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol has revealed intriguing interactions with various biological targets. Preclinical studies have demonstrated its potential as an inhibitor of enzymes involved in inflammatory pathways, such as COX-2 and LOX. Additionally, its ability to modulate receptor activity has been explored in models of pain and neurodegeneration. These findings suggest that this compound may serve as a valuable scaffold for developing novel therapeutic agents.

The role of computational chemistry in understanding the structure-activity relationships (SAR) of this compound cannot be overstated. Molecular docking simulations have been used to predict binding modes and affinity profiles, providing insights into how structural modifications can optimize biological activity. These computational studies are complemented by experimental validation through enzyme kinetics and cell-based assays, ensuring a comprehensive understanding of the molecule's pharmacological properties.

In conclusion, (1S)-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol (CAS No. 2227710-31-6) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its demonstrated biological activity, make it an attractive scaffold for designing novel therapeutic agents. As research in sulfonamide derivatives continues to advance, this compound is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.

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